Piperazine-2-carboxylic acid hydrochloride
Overview
Description
Piperazine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O2 and its molecular weight is 166.60 g/mol. The purity is usually 95%.
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Scientific Research Applications
Building Blocks for Biologically Active Compounds Piperazine-2-carboxylic acid hydrochloride serves as a starting point for the synthesis of differentially protected 2-(hydroxymethyl)piperazines. These compounds are crucial in developing biologically active compounds and provide scaffolds for combinatorial library construction, demonstrating the versatility of this compound in synthetic organic chemistry (Gao & Renslo, 2007).
Catalytic Applications It has been utilized to create highly enantioselective Lewis basic catalysts derived from l-Piperazine-2-carboxylic acid N-formamides for the hydrosilylation of N-aryl imines with trichlorosilane. These catalysts demonstrate excellent yields and enantioselectivities across a broad range of substrates, highlighting the compound's potential in fine chemical synthesis (Wang et al., 2006).
Peptide Derivatization and Proteome Analysis Piperazine-based derivatives have been used for carboxyl group derivatization in peptides, improving ionization efficiency in mass spectrometry. This advancement significantly contributes to comprehensive proteome analysis, indicating the compound's importance in biochemical and analytical applications (Qiao et al., 2011).
Photocatalytic Applications The compound has been incorporated into the synthesis of 2-substituted piperazines using a visible-light-driven protocol under both batch and flow conditions. This innovative approach, which leverages the photochemical properties of this compound derivatives, paves the way for greener and more efficient synthesis methods in medicinal chemistry (Gueret et al., 2020).
Properties
IUPAC Name |
piperazine-2-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c8-5(9)4-3-6-1-2-7-4;/h4,6-7H,1-3H2,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUVRQJNCIUBJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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